2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N'-[(E)-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetraazole ring, a chlorophenyl group, and a trimethoxybenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate. This intermediate is then reacted with 2,3,4-trimethoxybenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide
- **2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-(3-phenyl-1H-pyrazol-4-yl)methyleneacetohydrazide
- **2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-phenylmethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzylidene moiety, in particular, contributes to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C19H19ClN6O4S |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H19ClN6O4S/c1-28-15-9-4-12(17(29-2)18(15)30-3)10-21-22-16(27)11-31-19-23-24-25-26(19)14-7-5-13(20)6-8-14/h4-10H,11H2,1-3H3,(H,22,27)/b21-10+ |
InChI Key |
AUUKRMWTYMKBSJ-UFFVCSGVSA-N |
SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl)OC)OC |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
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